

SNAP-7941: A Technical Guide for Researchers

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An In-depth Examination of a Selective MCH1 Receptor Antagonist in Preclinical Research

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] This technical guide provides a comprehensive overview of **SNAP-7941** for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its associated signaling pathways.

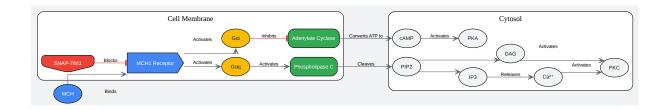
Core Mechanism of Action

SNAP-7941 exerts its effects by selectively blocking the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, mood, and appetite.[2][3] By antagonizing the MCH1 receptor, **SNAP-7941** has demonstrated potential therapeutic effects in preclinical models of obesity, anxiety, and depression.[2][3]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G proteins (Gαi) and Gq proteins (Gαq). Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades. Antagonism by **SNAP-7941** blocks these pathways.





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Caption: MCH1 Receptor Signaling Cascade and SNAP-7941 Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for SNAP-7941.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Cell Line | Value | Reference |
|---------------------------|---------|-----------|---------------------------|-----------|
| Kd | Human | COS-7 | 0.18 nM | |
| Ki (vs. [3H]SNAP-7941) | Human | COS-7 | 15 ± 0.11 nM (for MCH) | |
| pA2 | Human | COS-7 | 9.24 | |
| Kb | Human | COS-7 | 0.57 nM | |
| Bmax | Human | COS-7 | 870 fmol/mg protein | - |

Table 2: In Vivo Efficacy in Animal Models



| Model | Species | Dosing | Key Finding | Reference |
|--|------------|---|---|-----------|
| MCH-Stimulated Food Intake | Rat | 10 mg/kg, i.p. | Inhibited the increase in food intake elicited by MCH. | |
| Palatable Food Consumption | Rat | 3, 10, 30 mg/kg, i.p. | Dose-dependent decrease in milk consumption (13%, 41%, 59% respectively). | |
| Diet-Induced Obesity | Rat | 10 mg/kg, i.p. (twice daily for 7 days) | 26% less weight gain compared to vehicle. | |
| Rat Forced-Swim Test | Rat | 3, 10, 30 mg/kg, p.o. | Significantly decreased immobility time. | |
| Rat Social Interaction Test | Rat | 10, 30 mg/kg, p.o. | Increased social interaction time, similar to chlordiazepoxide . | |
| Guinea Pig Maternal- Separation Vocalization | Guinea Pig | 10, 30 mg/kg, p.o. | Reduced the number of vocalizations. | |
| Social Recognition | Rat | 0.63-10.0 mg/kg, i.p. | Dose- dependently blocked scopolamine- induced deficits in social recognition. | |







Acetylcholine
Release
Rat

Rat

O.63-40.0 mg/kg,
i.p.

Elevated
extracellular
acetylcholine
levels in the
frontal cortex.

Experimental Protocols

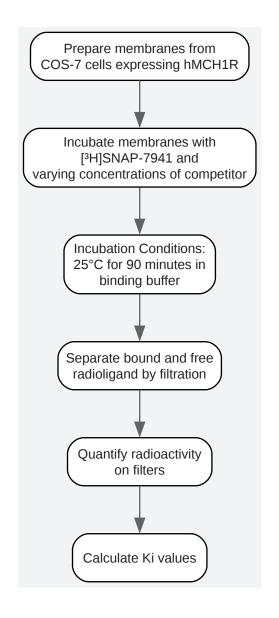
Detailed methodologies for key experiments involving **SNAP-7941** are provided below.

MCH1 Receptor Binding Assay

This protocol describes a competitive binding assay using [3H]**SNAP-7941** to determine the binding affinity of test compounds for the human MCH1 receptor.

Workflow Diagram:





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Caption: Workflow for MCH1 Receptor Binding Assay.

Materials:

- Membranes from COS-7 cells stably expressing the human MCH1 receptor.
- [3H]**SNAP-7941**
- Binding Buffer: 50 mM Tris, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: 50 mM Tris, pH 7.4.



- Glass fiber filters.
- Scintillation counter.

Procedure:

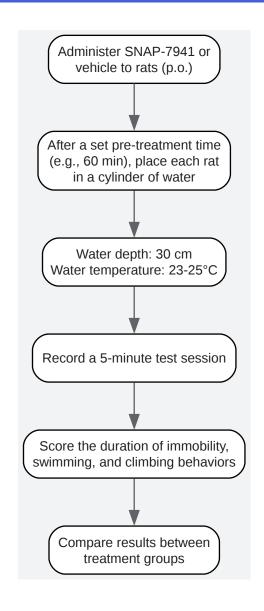
- Cell membranes are thawed and diluted in binding buffer.
- In a 96-well plate, add cell membranes, [3H]SNAP-7941 (at a concentration near its Kd), and varying concentrations of the unlabeled competitor (e.g., SNAP-7941 or other test compounds). For determination of non-specific binding, a high concentration of an unlabeled ligand is used.
- Incubate the plate at 25°C for 90 minutes.
- Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and the amount of bound radioactivity is determined by liquid scintillation counting.
- The data are analyzed using non-linear regression to determine the IC50 of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.

Rat Forced-Swim Test

This behavioral test is used to assess antidepressant-like activity.

Workflow Diagram:





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Caption: Workflow for the Rat Forced-Swim Test.

Materials:

Male Sprague-Dawley rats.

SNAP-7941

- Vehicle control (e.g., 0.5% methylcellulose).
- Cylindrical containers (e.g., 40 cm tall, 20 cm in diameter) filled with water.



Video recording equipment and analysis software.

Procedure:

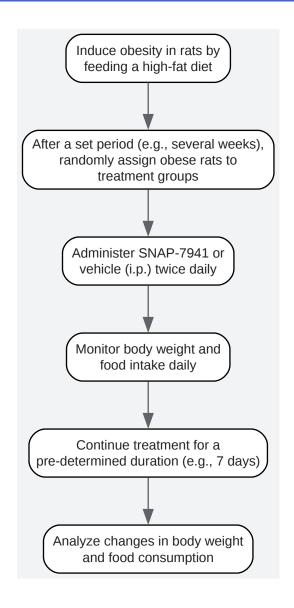
- Rats are randomly assigned to treatment groups (vehicle, positive control like fluoxetine, and different doses of SNAP-7941).
- SNAP-7941 is administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.
- After a 60-minute pre-treatment period, each rat is individually placed into a cylinder containing water (23-25°C) to a depth of 30 cm for a 6-minute session.
- The behavior of the rat is recorded for the last 4 minutes of the session.
- An observer, blind to the treatment conditions, scores the duration of immobility (making only
 movements necessary to keep the head above water), swimming, and climbing.
- The data are analyzed to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the anorectic and weight-reducing effects of SNAP-7941.

Workflow Diagram:





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Caption: Workflow for the Diet-Induced Obesity Model.

Materials:

- Male Long-Evans rats.
- High-fat diet (e.g., 40-60% kcal from fat).
- Standard chow.
- SNAP-7941.



· Vehicle control.

Procedure:

- Rats are fed a high-fat diet for a period of several weeks to induce obesity. A control group is maintained on standard chow.
- Once a significant increase in body weight is observed in the high-fat diet group, the obese rats are randomized into treatment groups.
- **SNAP-7941** (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily for a specified duration (e.g., 7 days).
- Body weight and food intake are measured daily throughout the treatment period.
- At the end of the study, the change in body weight and cumulative food intake are calculated and compared between the treatment groups.

Conclusion

SNAP-7941 has been a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing **SNAP-7941** in their studies. While initial animal studies were promising, it is noted that subsequent trial results were disappointing, and the primary significance of **SNAP-7941** now lies in its role as a lead compound and a research tool for understanding MCH1 receptor function.

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